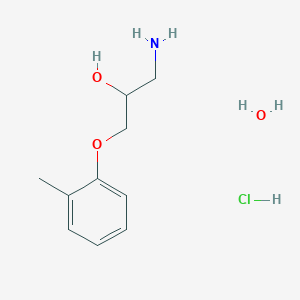
3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene
Overview
Description
3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene is an organic compound with the molecular formula C10H8F2O2. It is a derivative of benzene, featuring ethynyl, difluoro, and dimethoxy functional groups. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene typically involves the reaction of 2,6-difluoro-3,5-dimethoxybenzaldehyde with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate in methanol at room temperature. This reaction yields the desired compound with a moderate yield of 43% .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The ethynyl group can undergo coupling reactions, such as the Sonogashira coupling, to form larger molecules.
Common Reagents and Conditions
Potassium Carbonate: Used as a base in the synthesis.
Methanol: Common solvent for the reactions.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: A reagent used in the synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield larger aromatic compounds with extended conjugation.
Scientific Research Applications
3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene has several applications in scientific research, including:
Photoluminescent Materials: Used in the development of novel luminescent materials for optical devices and sensors.
Gas Sensitivity: Applied in gas sensing technologies due to its sensitivity and repeatability towards gases like methane and carbon monoxide.
Organic Electronics: Investigated for its electrochemical and spectral properties, making it suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices.
Synthetic Methodologies: Utilized in the synthesis of novel compounds and materials with desirable functional groups for use in metal-organic frameworks and supramolecular chemistry.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and properties. The difluoro and dimethoxy groups also contribute to the compound’s unique chemical behavior by affecting its electronic structure and stability .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-2,4-difluorobenzene: Similar structure but lacks the dimethoxy groups.
2,4-Difluoro-1,5-dimethoxybenzene: Similar structure but lacks the ethynyl group.
Uniqueness
3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene is unique due to the presence of both ethynyl and dimethoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it particularly valuable in research applications involving photoluminescent materials, gas sensing, and organic electronics .
Properties
IUPAC Name |
3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFVIVQTNOMFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)C#C)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261629 | |
| Record name | 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453211-49-8 | |
| Record name | 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453211-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B3103870.png)






![[Methyl(3-nitropyridin-2-yl)amino]acetic acid](/img/structure/B3103909.png)
